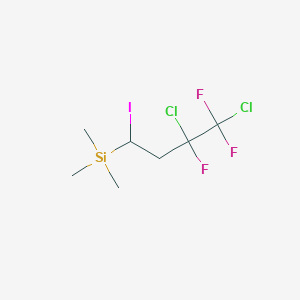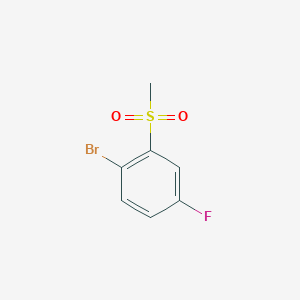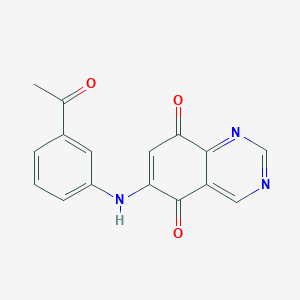
ROS modulator 3b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROS modulator 3b is a compound known for its ability to modulate reactive oxygen species (ROS)-mediated signaling. It exerts Akt-dependent ROS-mediated cell death, making it a significant compound in the field of cancer research . The chemical formula of this compound is C16H11N3O3, and its IUPAC name is 6-((3-acetylphenyl)amino)quinazoline-5,8-dione .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ROS modulator 3b involves the reaction of 3-acetylphenylamine with quinazoline-5,8-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
ROS modulator 3b undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazoline and amine derivatives, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
ROS modulator 3b has a wide range of scientific research applications, including:
Wirkmechanismus
ROS modulator 3b exerts its effects by modulating ROS-mediated signaling pathways. It induces Akt-dependent ROS-mediated cell death by increasing the levels of ROS within the cell. This leads to oxidative stress, which triggers apoptosis in cancer cells. The compound targets specific molecular pathways involved in ROS production and regulation, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to ROS modulator 3b include:
Phenethyl isothiocyanate (PEITC): A naturally occurring compound with promising anticancer activity by modulating intracellular ROS.
RRx-001: A novel nitric oxide and ROS-mediated epigenetic modulator with anticancer properties.
Uniqueness
This compound is unique due to its specific mechanism of action involving Akt-dependent ROS-mediated cell death. Unlike other ROS modulators, it has a distinct chemical structure and targets specific molecular pathways, making it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C16H11N3O3 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
6-(3-acetylanilino)quinazoline-5,8-dione |
InChI |
InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3 |
InChI-Schlüssel |
ISLYLVODAYGJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C3=NC=NC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


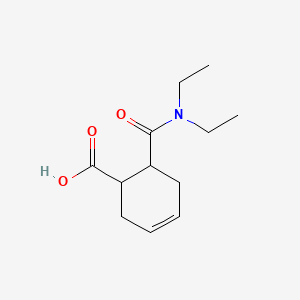
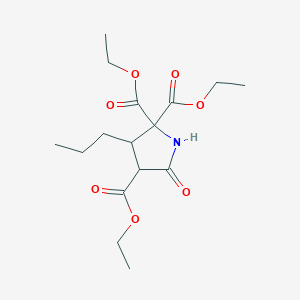
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
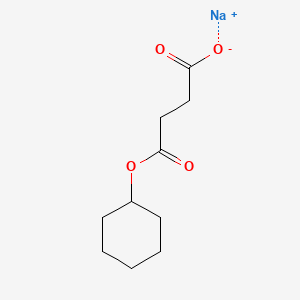
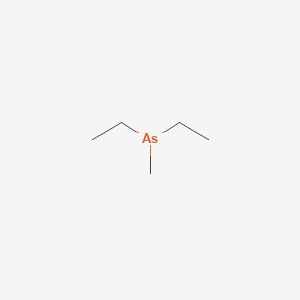
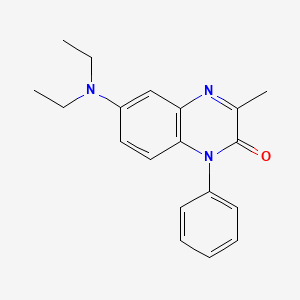
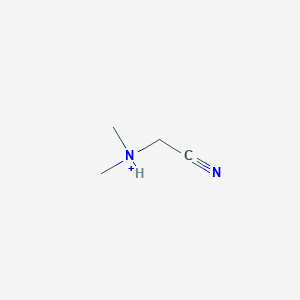

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
